molecular formula C9H5F4N B2677290 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile CAS No. 2383627-27-6

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile

Cat. No. B2677290
CAS RN: 2383627-27-6
M. Wt: 203.14
InChI Key: ZQOVAIXHGZIQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile” can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, boiling point of 183.2±35.0 °C at 760 mmHg, vapour pressure of 0.8±0.3 mmHg at 25°C, and a flash point of 72.5±17.3 °C .

Mechanism of Action

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a synthetic organic compound that is used as an intermediate in the synthesis of a variety of compounds. It is believed to act as a reducing agent, which means it can reduce the oxidation state of other molecules. This can be used to create a variety of compounds with different properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to act as a reducing agent, which means it can reduce the oxidation state of other molecules. This can be used to create a variety of compounds with different properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile in lab experiments is its low cost and availability. It is also easy to synthesize, and it is relatively stable in air and light. The main limitation of using this compound is its volatility. It has a low boiling point and is prone to evaporation, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of potential future directions for the use of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile. These include further research into its biochemical and physiological effects, its potential use as a building block in the synthesis of a variety of compounds, and its potential use as a reducing agent in the synthesis of a variety of compounds with biological activity. Additionally, further research into the use of this compound in the synthesis of polymers and other materials is needed. Finally, further research into the use of this compound as a solvent and as a catalyst in chemical reactions is also needed.

Synthesis Methods

The most common method for synthesizing 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is the reduction of 2-fluoro-3-methyl-5-nitrobenzonitrile (FMNBN) with a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction can be carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of explosive byproducts. The reaction is typically carried out at a temperature of -78°C to -20°C and can be completed in a few hours.

Scientific Research Applications

2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile has been used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various polymers, such as polystyrene and polyethylene. In addition, this compound has been used in the synthesis of a variety of compounds with biological activity, including antibiotics, antifungals, and antivirals.

Safety and Hazards

“2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile” is considered hazardous. It is toxic if inhaled, harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOVAIXHGZIQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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